Superior MERS-CoV RdRp Inhibition: Direct Head-to-Head Comparison with Remdesivir
Lycorine demonstrates significantly more potent inhibition of MERS-CoV RNA-dependent RNA polymerase (RdRp) activity compared with remdesivir, a clinically approved nucleoside analog antiviral. In a cell-based reporter assay, lycorine directly inhibited MERS-CoV RdRp activity with an IC50 of 1.406 ± 0.260 μM, whereas remdesivir required a 4.5-fold higher concentration to achieve equivalent inhibition (IC50 = 6.335 ± 0.731 μM) [1]. This direct comparison establishes lycorine as the more potent non-nucleoside RdRp inhibitor in this coronavirus model. Additionally, molecular docking simulations revealed that lycorine binds to SARS-CoV-2 RdRp at residues Asp623, Asn691, and Ser759 with a binding affinity of −6.2 kcal/mol, compared with remdesivir's lower affinity of −4.7 kcal/mol, corroborating the functional inhibition data [2].
| Evidence Dimension | MERS-CoV RNA-dependent RNA polymerase (RdRp) inhibition |
|---|---|
| Target Compound Data | IC50 = 1.406 ± 0.260 μM |
| Comparator Or Baseline | Remdesivir: IC50 = 6.335 ± 0.731 μM |
| Quantified Difference | Lycorine is 4.5-fold more potent (lower IC50) than remdesivir; binding affinity difference of −1.5 kcal/mol |
| Conditions | Cell-based RdRp reporter assay; SARS-CoV-2 RdRp molecular docking simulation |
Why This Matters
For antiviral discovery programs targeting emerging coronaviruses, lycorine hydrochloride offers a non-nucleoside scaffold with experimentally validated superiority over a clinical benchmark, enabling mechanistic studies that are not achievable with remdesivir or other nucleoside analogs.
- [1] Jin YH, Kim JS, Heo JE, et al. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections. Phytomedicine. 2020;86:153440. doi:10.1016/j.phymed.2020.153440. Page: Results section, RdRp inhibition assay. View Source
- [2] Jin YH, Kim JS, Heo JE, et al. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections. Phytomedicine. 2020;86:153440. doi:10.1016/j.phymed.2020.153440. Page: Docking simulation results. View Source
